2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
CAS No.: 108530-10-5
Cat. No.: VC21134874
Molecular Formula: C10H5F3O5S
Molecular Weight: 294.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108530-10-5 |
|---|---|
| Molecular Formula | C10H5F3O5S |
| Molecular Weight | 294.21 g/mol |
| IUPAC Name | (2-oxochromen-7-yl) trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H |
| Standard InChI Key | RHZZAJVDTLUWRD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Properties and Structure
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate possesses specific chemical and physical properties that contribute to its utility in various applications. The compound's structural and physical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 108530-10-5 |
| Molecular Formula | C₁₀H₅F₃O₅S |
| Molecular Weight | 294.20 g/mol |
| Physical State | Solid |
| Melting Point | 83°C |
| Exact Mass | 293.98100 |
| PSA | 81.96000 |
| LogP | 3.10220 |
The molecule contains a coumarin core with a carbonyl group at position 2 and a trifluoromethanesulfonate group at position 7. This specific arrangement confers unique reactivity patterns that are exploited in various synthetic applications. The triflate group serves as an excellent leaving group in coupling reactions, particularly in palladium-catalyzed transformations, while the coumarin scaffold provides biological relevance to the resulting products .
Synthesis and Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate typically follows a straightforward approach that begins with readily available starting materials. The most common synthetic route involves:
Starting Material Selection
The synthesis begins with 7-hydroxycoumarin (also known as umbelliferone), which serves as the primary scaffold for further modification. This starting material is readily available from commercial sources or can be synthesized through various established methods.
Triflate Formation
The critical step involves the conversion of the hydroxyl group at position 7 to a triflate group. This transformation is accomplished by reacting 7-hydroxycoumarin with trifluoromethanesulfonic anhydride or alternative triflating agents such as N-phenyl-bis(trifluoromethanesulfonimide). The reaction typically proceeds under basic conditions to facilitate the deprotonation of the hydroxyl group prior to triflation.
The synthesis typically yields the desired product in high purity, with reported yields ranging between 70-90% under optimized conditions. The resulting compound can be purified through standard techniques such as recrystallization or column chromatography to obtain the analytical-grade material required for subsequent applications .
Applications in Various Fields
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate demonstrates remarkable versatility across multiple scientific domains. Its applications span from fundamental organic synthesis to specialized fields such as pharmaceutical development and materials science.
Synthetic Chemistry
Research Findings and Biological Activity
Recent research has demonstrated the significant utility of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate in synthesizing compounds with promising biological activities. One notable example is its use in the preparation of 6,7-aryl/hetaryl coumarins through Suzuki-Miyaura cross-coupling reactions.
Antiproliferative Activity
A series of novel 6,7-aryl/hetaryl coumarins synthesized from coumarin triflates, including 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, have demonstrated notable antiproliferative activity against various human cancer cell lines. In particular, these compounds were tested against SiHa (cervical cancer), MDAMB-231 (breast cancer), and PANC-1 (pancreatic cancer) cell lines with promising results .
The synthetic approach utilized the Suzuki-Miyaura cross-coupling reaction, achieving high yields (70-90%) of the desired products. The biological evaluation revealed that several compounds exhibited distinctive antiproliferative effects, suggesting potential applications in cancer research and drug development .
Structure-Activity Relationships
The research findings suggest that the biological activity of these coumarin derivatives is influenced by both the position and nature of the substituents introduced through reactions involving the triflate group. Compounds containing specific aryl or hetaryl substituents at position 7 demonstrated enhanced biological activity compared to unsubstituted analogs, highlighting the importance of strategic functionalization enabled by 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .
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